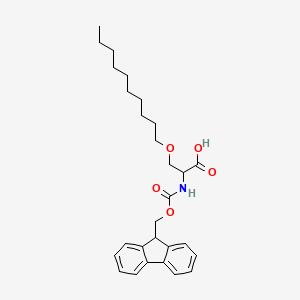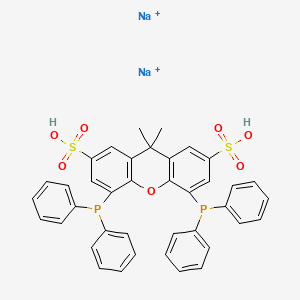
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide: is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to a galactopyranosyl ring. It is often used in synthetic chemistry and biochemistry due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide typically involves multiple steps:
Formylation: Finally, the azido sugar is treated with formic acid or a formylating agent to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from click chemistry reactions.
Applications De Recherche Scientifique
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of glycosylation processes and as a probe for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide involves its reactivity towards nucleophiles and its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
Uniqueness
c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide is unique due to its specific configuration and the presence of both azido and formyl groups. This combination allows for versatile reactivity and makes it a valuable compound in synthetic and biological applications.
Propriétés
Formule moléculaire |
C15H20N4O10 |
|---|---|
Poids moléculaire |
416.34 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24) |
Clé InChI |
MFQSHUZKGGRDHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


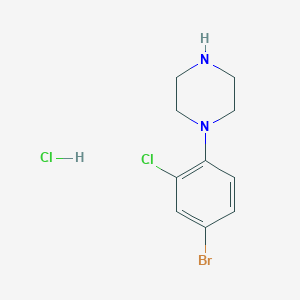

![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
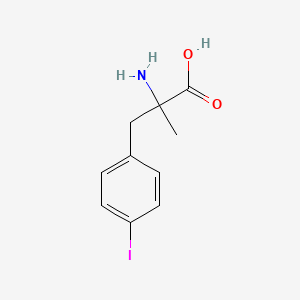
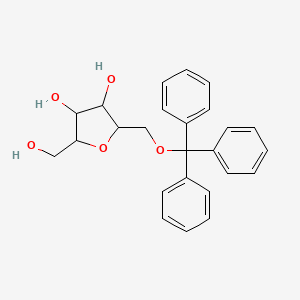
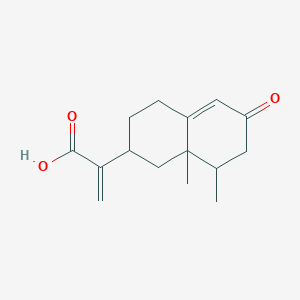
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
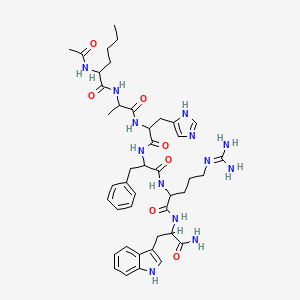

![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
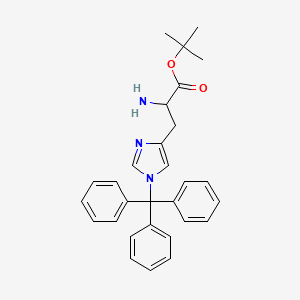
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
